Procyanidin B4

Description

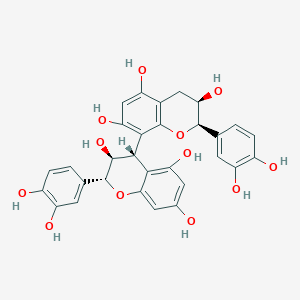

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-VUGKQVTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183357 | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-51-2, 4852-22-6 | |

| Record name | Procyanidin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B4, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Procyanidin B4: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B4, a B-type proanthocyanidin, is a natural flavonoid dimer found in a variety of plant sources, including grape seeds, litchi pericarp, and cinnamon. It is formed by the condensation of a (+)-catechin unit and a (-)-epicatechin unit linked by a C4-C8 bond. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of procyanidin B4. A substantial body of research has highlighted its potent antioxidant and anti-inflammatory properties, which are primarily mediated through the modulation of key cellular signaling pathways, including the Nrf2-ARE, NF-κB, and MAPK pathways. This document summarizes key quantitative data, details experimental protocols for its extraction, analysis, and biological evaluation, and provides visual representations of its mechanisms of action to support further research and development.

Chemical Structure and Properties

Procyanidin B4 is structurally defined as catechin-(4α→8)-epicatechin.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Identification and Chemical Formula

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | [2][3] |

| CAS Number | 29106-51-2 | [1][2] |

| Molecular Formula | C₃₀H₂₆O₁₂ | |

| Molecular Weight | 578.52 g/mol | |

| SMILES | C1--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O">C@HO | |

| InChI | InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 |

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Powder | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| UV-Vis (λmax) | ~280 nm (in Methanol) | |

| Storage | Desiccate at -20°C |

Natural Sources and Biosynthesis

Procyanidin B4 is naturally present in a variety of plants. Notable sources include grape seeds (Vitis vinifera), litchi pericarp (Litchi chinensis), and beer.

The biosynthesis of procyanidin B4 occurs via the flavonoid pathway. The process begins with the synthesis of flavan-3-ol monomers, (+)-catechin and (-)-epicatechin. These monomers are derived from the general phenylpropanoid pathway. The dimerization of a (+)-catechin unit and a (-)-epicatechin unit through a C4-C8 linkage forms procyanidin B4.

Biological Activities and Mechanisms of Action

Procyanidin B4 exhibits significant antioxidant and anti-inflammatory activities, which are central to its potential therapeutic applications.

Quantitative Data on Biological Activity

| Activity | Assay | IC₅₀ Value | Reference(s) |

| Antioxidant | DPPH radical scavenging | 12.15 µM | |

| Antioxidant | Superoxide radical scavenging (NBT) | 8.67 µM | |

| Anti-inflammatory | Nitric Oxide (NO) production in LPS-induced RAW 264.7 cells | 1.44 µM |

Signaling Pathway Modulation

Procyanidin B4 is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like procyanidin B4, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

The anti-inflammatory effects of procyanidin B4 are partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Procyanidins have been shown to inhibit the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in the cytoplasm.

Experimental Protocols

Extraction and Isolation of Procyanidin B4 from Grape Seeds

This protocol describes a general method for the extraction and isolation of procyanidin B4 from grape seeds.

Materials:

-

Grape seeds

-

Acetone

-

Methanol

-

Ethyl acetate

-

n-Hexane

-

Water (deionized)

-

Sephadex LH-20 resin

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Grinding: Grind dried grape seeds into a fine powder.

-

Defatting: Extract the powder with n-hexane to remove lipids. Air-dry the defatted powder.

-

Extraction: Extract the defatted powder with a 70% acetone/water solution with stirring at room temperature. Repeat the extraction multiple times.

-

Solvent Removal: Combine the extracts and remove the acetone using a rotary evaporator under reduced pressure.

-

Liquid-Liquid Partitioning: Partition the aqueous extract with ethyl acetate. Collect the ethyl acetate phase, which contains the procyanidins.

-

Drying: Dry the ethyl acetate phase over anhydrous sodium sulfate and evaporate to dryness.

-

Column Chromatography: Dissolve the crude extract in methanol and apply it to a Sephadex LH-20 column. Elute with a stepwise gradient of methanol in water to separate the procyanidins based on their degree of polymerization.

-

HPLC Purification: Further purify the fractions containing dimeric procyanidins using a preparative HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water (with a small percentage of formic or acetic acid).

-

Identification: Identify procyanidin B4 based on its retention time compared to a standard and confirm its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantification of Procyanidin B4 by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (HPLC grade)

-

Procyanidin B4 standard

Procedure:

-

Standard Preparation: Prepare a stock solution of procyanidin B4 standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the extracted and purified sample in the mobile phase or methanol. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would be to start with a low percentage of B, increase it over time to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: 280 nm

-

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the procyanidin B4 peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of procyanidin B4 in the sample by using the calibration curve generated from the standards.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of procyanidin B4 by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution in methanol

-

Procyanidin B4 sample dissolved in methanol

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: In a 96-well plate, add different concentrations of the procyanidin B4 sample to the wells.

-

Reaction: Add the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentration.

Conclusion

Procyanidin B4 is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of critical signaling pathways, making it a molecule of interest for the development of new therapeutic agents and nutraceuticals. The experimental protocols provided in this guide offer a foundation for researchers to extract, quantify, and evaluate the biological activities of procyanidin B4, facilitating further exploration of its potential health benefits.

References

Natural Sources of Procyanidin B4: A Technical Guide for Researchers

Introduction

Procyanidin B4, a B-type proanthocyanidin dimer consisting of a catechin-(4α→8)-epicatechin linkage, is a polyphenolic compound found throughout the plant kingdom.[1] As a member of the flavonoid family, it has garnered significant interest within the scientific community for its potent antioxidant, anti-inflammatory, and cardioprotective properties.[2] This technical guide provides an in-depth overview of the natural sources of Procyanidin B4, detailed experimental protocols for its extraction and quantification, and an examination of its role in cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Quantitative Data

Procyanidin B4 is present in a variety of fruits and seeds. While its presence is widely reported, precise quantification can vary significantly based on the plant cultivar, geographical origin, ripeness, and the analytical methods employed.[3][4] Key sources include grape seeds (Vitis vinifera), litchi pericarp (Litchi chinensis), and guarana seeds (Paullinia cupana).[5]

The following table summarizes the quantitative data available for Procyanidin B4 and related dimeric procyanidins in notable natural sources.

| Natural Source | Plant Part | Compound | Concentration | Reference |

| Guarana (Paullinia cupana Kunth.) | Seed | Dimeric Procyanidins (including B4) | ~5 mg/g of dry matrix | |

| Litchi (Litchi chinensis Sonn.) | Pericarp (Peel) | Procyanidin B4 | Identified as a major flavonoid; specific quantification not provided. | |

| Grape (Vitis vinifera L.) | Seed | Procyanidin B4 | Present; concentration varies. Often quantified as part of total dimers or oligomers. |

Experimental Protocols

Accurate extraction and quantification are critical for the study of Procyanidin B4. The following sections detail validated methodologies for its isolation and analysis from plant matrices.

Extraction of Procyanidins

This protocol is an optimized method for the extraction of monomeric to trimeric procyanidins from herbal matrices.

Materials and Reagents:

-

Dried, powdered plant material (e.g., grape pomace, guarana seeds)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water

-

Ultrasonic bath

-

Orbital shaker

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Solvent Preparation: Prepare the extraction solvent consisting of a 60% hydromethanolic mixture with 1% formic acid (v/v/v).

-

Sample Preparation: Weigh the dried plant material and establish a solid-to-solvent ratio of 1:25 (w/v). For example, use 1 g of plant material with 25 mL of extraction solvent.

-

Extraction:

-

Combine the plant material and solvent in a suitable flask.

-

Perform ultrasound-assisted extraction by placing the flask in an ultrasonic bath for 10 minutes.

-

Transfer the flask to an orbital shaker and agitate for 15 minutes.

-

-

Separation: Centrifuge the mixture to pellet the solid plant material.

-

Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section describes a general Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of Procyanidin B4. For higher resolution of oligomers, a Normal-Phase HPLC method is recommended.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector (FLD) or Diode Array Detector (DAD).

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% phosphoric acid or formic acid.

-

Solvent B: Methanol or acetonitrile.

-

A gradient elution is typically used to separate compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection:

-

Fluorescence Detector (FLD): Excitation at 272-280 nm, Emission at 312-320 nm (more selective and sensitive for procyanidins).

-

DAD/UV Detector: Monitoring at 280 nm.

-

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure Procyanidin B4 standard in methanol. Create a series of calibration standards (e.g., 0.5–100 µg/mL) by serial dilution.

-

Calibration Curve: Inject the calibration standards in triplicate to generate a calibration curve by plotting peak area against concentration. A quadratic fit may be appropriate for a wide concentration range.

-

Sample Analysis: Inject the filtered sample extract obtained from the extraction protocol.

-

Identification and Quantification: Identify the Procyanidin B4 peak in the sample chromatogram by comparing its retention time with that of the pure standard. Quantify the amount of Procyanidin B4 in the sample by interpolating its peak area into the calibration curve. Results are typically expressed as mg of Procyanidin B4 per gram of dry weight (mg/g DW).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of Procyanidin B4 from a plant source.

Caption: Experimental workflow for Procyanidin B4 analysis.

Signaling Pathway: Nrf2/ARE Activation

Procyanidin B4 exerts its antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. The diagram below details this mechanism.

Caption: Nrf2/ARE signaling pathway activation by Procyanidin B4.

Mechanism Description Under normal conditions, the protein Keap1 binds to Nrf2 in the cytoplasm, facilitating its ubiquitination and subsequent degradation by the proteasome. Procyanidins, including Procyanidin B4, are believed to inhibit the action of Keap1. This prevents Nrf2 degradation, allowing it to accumulate and translocate into the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This cellular defense mechanism is a key contributor to the health benefits associated with Procyanidin B4.

References

- 1. pmo5c0837.pic21.websiteonline.cn [pmo5c0837.pic21.websiteonline.cn]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. Evaluation of the Antioxidant Properties of Litchi Fruit Phenolics in Relation to Pericarp Browning Prevention - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Procyanidin B4 in Plants: A Technical Guide for Researchers

Abstract

Procyanidin B4, a B-type proanthocyanidin dimer composed of a catechin and an epicatechin unit, is a significant secondary metabolite in many plant species, contributing to their defense mechanisms and possessing various beneficial properties for human health. This technical guide provides an in-depth overview of the biosynthetic pathway of Procyanidin B4 in plants, designed for researchers, scientists, and drug development professionals. It details the enzymatic steps, regulatory networks, and provides a compilation of quantitative data. Furthermore, this guide offers detailed experimental protocols for the quantification of Procyanidin B4 and the characterization of key biosynthetic enzymes, alongside visual representations of the metabolic and regulatory pathways to facilitate a comprehensive understanding of this complex biochemical process.

Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of flavonoid polymers synthesized in plants that play crucial roles in defense against herbivores and pathogens.[1] Among the diverse range of PAs, Procyanidin B4, a dimer consisting of (+)-catechin and (-)-epicatechin linked by a C4-C8 bond, is of significant interest due to its antioxidant and potential therapeutic properties.[2][3][4] Understanding the intricate biosynthetic pathway of Procyanidin B4 is essential for its targeted production through metabolic engineering and for harnessing its potential in pharmaceutical applications. This guide delineates the core biosynthetic pathway, its regulation, and provides practical methodologies for its study.

The Biosynthetic Pathway of Procyanidin B4

The biosynthesis of Procyanidin B4 is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The formation of the monomeric units, (+)-catechin and (-)-epicatechin, and their subsequent condensation are the key stages in Procyanidin B4 synthesis.

Formation of Flavan-3-ol Monomers

The synthesis of the flavan-3-ol precursors of Procyanidin B4 involves a series of enzymatic reactions:

-

Chalcone Synthase (CHS): This enzyme catalyzes the initial step of the flavonoid pathway, the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is then isomerized to (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is subsequently hydroxylated to dihydroquercetin.

-

Dihydroflavonol 4-Reductase (DFR): Dihydroquercetin is reduced to leucocyanidin.[5]

-

Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR): From leucocyanidin, the pathway bifurcates to produce the two essential monomers for Procyanidin B4 synthesis:

-

Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces leucocyanidin to (+)-catechin.

-

Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR): Leucocyanidin is first oxidized by ANS (also known as Leucoanthocyanidin Dioxygenase, LDOX) to cyanidin. Subsequently, ANR reduces cyanidin to (-)-epicatechin.

-

Dimerization to Procyanidin B4

Procyanidin B4 is formed through the condensation of a (+)-catechin unit (acting as the nucleophile) and a reactive intermediate derived from a flavan-3-ol extension unit, which is believed to be a carbocation or a quinone methide derived from an unstable flavan-3,4-diol (leucocyanidin) or epicatechin. The linkage is typically a C4→C8 bond. While the exact mechanism of polymerization is still under investigation, it is thought to involve both enzymatic and non-enzymatic steps.

Below is a diagram illustrating the core biosynthetic pathway leading to the formation of the Procyanidin B4 precursors, (+)-catechin and (-)-epicatechin.

Regulation of Procyanidin B4 Biosynthesis

The biosynthesis of procyanidins is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These proteins form a regulatory complex, often referred to as the MBW complex, which activates the expression of the structural genes of the flavonoid pathway.

-

MYB Transcription Factors: Specific R2R3-MYB proteins are key regulators that determine the spatial and temporal expression of proanthocyanidin biosynthetic genes.

-

bHLH Transcription Factors: These proteins act as partners for MYB factors and are essential for the activation of the pathway.

-

WD40 Proteins: These proteins serve as a scaffold, facilitating the interaction between MYB and bHLH proteins to form a functional transcriptional activation complex.

The diagram below illustrates the hierarchical regulation of the procyanidin biosynthetic pathway by the MBW complex.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic properties of the key enzymes, Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Reductase (ANR), have been characterized in several plant species. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insights into the efficiency of these enzymes.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| DFR | Vitis vinifera | Dihydroquercetin | ~30 | - | |

| ANR | Vitis vinifera | Cyanidin | 2.82 ± 0.66 | - | |

| ANR | Medicago truncatula | Cyanidin | - | - | |

| ANR | Mangifera indica | Cyanidin | - | - |

Note: '-' indicates data not explicitly provided in the cited source in a comparable format.

Procyanidin B4 Content in Plant Tissues

The concentration of Procyanidin B4 varies significantly among different plant species and tissues. Grape seeds and cocoa beans are particularly rich sources.

| Plant Source | Tissue | Procyanidin B4 Content (mg/100g dry weight) | Reference |

| Grape (Vitis vinifera) | Seed | Variable, can be a major dimer | |

| Cocoa (Theobroma cacao) | Bean | Variable, present among other procyanidins | |

| Apple (Malus domestica) | Peel | Present |

Experimental Protocols

Quantification of Procyanidin B4 by HPLC-MS

This protocol outlines a general procedure for the extraction and quantification of Procyanidin B4 from plant material using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

5.1.1. Sample Preparation and Extraction

-

Freeze-dry the plant material and grind it into a fine powder.

-

Extract the powder with a solution of acetone/water/acetic acid (70:29.5:0.5, v/v/v).

-

Vortex the mixture and sonicate for 15-30 minutes.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet.

-

Combine the supernatants and evaporate the acetone under reduced pressure.

-

The remaining aqueous extract can be freeze-dried and redissolved in a suitable solvent for HPLC analysis.

5.1.2. HPLC-MS Analysis

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (A) and methanol or acetonitrile with formic acid (B).

-

Detection: Mass spectrometry (e.g., Q-TOF or Triple Quadrupole) in negative ion mode is highly sensitive for procyanidin detection.

-

Quantification: Use an external standard of purified Procyanidin B4 to generate a calibration curve for accurate quantification.

Enzyme Activity Assays

5.2.1. Leucoanthocyanidin Reductase (LAR) Activity Assay

-

Protein Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, containing PVPP, ascorbate, and protease inhibitors) on ice. Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.

-

Assay Mixture: Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and the crude enzyme extract.

-

Reaction Initiation: Start the reaction by adding the substrate, leucocyanidin (which can be synthesized from dihydroquercetin).

-

Detection: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH consumption using its molar extinction coefficient.

5.2.2. Anthocyanidin Reductase (ANR) Activity Assay

-

Protein Extraction: Follow the same procedure as for the LAR activity assay.

-

Assay Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer pH 7.0), NADPH, and the crude enzyme extract.

-

Reaction Initiation: Start the reaction by adding the substrate, cyanidin chloride.

-

Detection: Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Product Confirmation: The reaction products, catechin and epicatechin, can be further analyzed and quantified by HPLC.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression levels of key biosynthetic genes (e.g., LAR, ANR, DFR).

5.3.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

5.3.2. Quantitative Real-Time PCR (qRT-PCR)

-

Design gene-specific primers for the target genes and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Perform qRT-PCR using a SYBR Green-based detection method. The reaction mixture typically includes SYBR Green master mix, forward and reverse primers, and cDNA template.

-

The cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the biosynthetic pathway of Procyanidin B4.

Conclusion

The biosynthesis of Procyanidin B4 is a complex and highly regulated process that is integral to the secondary metabolism of many plants. This technical guide has provided a detailed overview of the pathway, from the initial steps of flavonoid synthesis to the formation of the dimeric procyanidin. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers aiming to investigate and manipulate the production of this important biomolecule. Further research into the precise mechanisms of polymerization and the intricate details of the regulatory network will continue to enhance our understanding and unlock the full potential of Procyanidin B4 in various scientific and industrial applications.

References

- 1. Anthocyanidin reductases from Medicago truncatula and Arabidopsis thaliana - UNT Digital Library [digital.library.unt.edu]

- 2. Evolutionary and functional characterization of leucoanthocyanidin reductases from Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthocyanidin reductases from Medicago truncatula and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding-equilibrium and kinetic studies of anthocyanidin reductase from Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin B4: A Comprehensive Technical Guide on its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B4, a B-type proanthocyanidin dimer, is a naturally occurring flavonoid found in various plant sources, including grape seeds, litchi pericarp, and beer.[1][2] It is formed by the condensation of (+)-catechin and (-)-epicatechin units linked by a C4α→C8 bond.[3] As a member of the oligomeric proanthocyanidins (OPCs), procyanidin B4 has garnered significant interest within the scientific community for its potent antioxidant properties and potential therapeutic applications. This technical guide provides an in-depth exploration of the historical discovery and the evolution of isolation and purification methodologies for procyanidin B4, tailored for researchers and professionals in the field of natural product chemistry and drug development.

Historical Perspective: The Discovery of Procyanidins

The journey to the discovery and characterization of specific procyanidin dimers like B4 began with the pioneering work on a broader class of compounds known as proanthocyanidins, or condensed tannins.

Early Investigations into "Leuco-anthocyanins" (1920s-1930s): In the 1920s, researchers first described a class of plant compounds they termed "leuco-anthocyanins" due to their ability to be converted into colored anthocyanidins upon heating with acid.[4] This observation laid the groundwork for understanding the polymeric nature of these molecules. In 1936, Professor Jacques Masquelier discovered a substance he initially named "Vitamin P," which was later identified as a class of flavonoids.[5]

The Pioneering Work of Jacques Masquelier (1940s): The formal discovery of oligomeric proanthocyanidins (OPCs) is largely attributed to the French scientist Professor Jacques Masquelier. In his doctoral research in 1947, Masquelier successfully isolated and described these phytonutrients from peanuts. He went on to develop the first techniques for extracting OPCs from various plant sources, including French maritime pine bark and grape seeds, and patented an industrial production method in 1948. Masquelier's work was seminal in distinguishing the smaller, more bioavailable oligomeric forms (2-5 flavan-3-ol units) from the larger, polymeric tannins.

Structure Elucidation and Synthesis (1960s onwards): The subsequent decades saw a concerted effort to elucidate the precise chemical structures of individual procyanidin oligomers. The initial efforts, which began around 1966, were heavily focused on understanding the constitution, regiochemistry, and absolute configuration of procyanidins. The synthesis of procyanidins played a crucial role in this endeavor. The work of Edwin Haslam and his collaborators was particularly influential in the first synthesis of free phenolic procyanidins. These synthetic studies were instrumental in confirming the structures of various dimers, including the B-type procyanidins B1 through B4. The structure of procyanidin B4 was thus definitively established through a combination of isolation from natural sources and confirmation via chemical synthesis and advanced spectroscopic techniques.

Isolation and Purification Methodologies

The isolation of procyanidin B4 from complex plant matrices has evolved from simple solvent extractions to sophisticated, multi-step chromatographic procedures designed to achieve high purity.

Early Methods: Solvent Extraction

The initial approaches to isolating procyanidins relied on liquid-liquid solvent extraction. A common method involved the extraction of plant material, such as grape seeds, with a mixture of acetone and water (e.g., 70:30 v/v), followed by partitioning with solvents of increasing polarity to remove lipids and other interfering substances. Ethyl acetate was a frequently used solvent to selectively extract oligomeric procyanidins. While effective for obtaining crude extracts rich in procyanidins, these methods lacked the resolution to separate individual dimers like B4.

Evolution to Chromatographic Techniques

The development of modern chromatography revolutionized the isolation of procyanidins, enabling the separation of highly similar molecules.

1. Column Chromatography: Early chromatographic separations often employed solid stationary phases like polyamide or Sephadex LH-20. These techniques allowed for the fractionation of crude extracts based on the degree of polymerization (DP), separating monomers, dimers, and higher oligomers.

2. High-Performance Liquid Chromatography (HPLC): The advent of HPLC provided a significant leap in resolution and efficiency. Both normal-phase and reversed-phase HPLC have been extensively used for the separation of procyanidin dimers.

-

Normal-Phase HPLC: This technique separates compounds based on polarity. A diol-bonded silica column is often used with a mobile phase consisting of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethanol), often with an acid modifier (like acetic acid). This method is particularly effective for separating procyanidins based on their degree of polymerization.

-

Reversed-Phase HPLC: This is the most common HPLC method for procyanidin analysis and purification. A C18 column is typically used with a mobile phase gradient of an acidified aqueous solution (e.g., water with acetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). This technique separates procyanidins based on their hydrophobicity.

3. Counter-Current Chromatography (CCC): High-speed counter-current chromatography (HSCCC) has emerged as a powerful preparative technique for isolating procyanidins without a solid stationary phase, which can cause irreversible adsorption. This liquid-liquid partition chromatography method has been successfully used to isolate procyanidin B4 from grape seed extracts.

Experimental Protocols

Below are generalized protocols for the extraction and purification of procyanidin B4, representing a synthesis of common methodologies.

Protocol 1: Extraction and Preliminary Fractionation of Procyanidins from Grape Seeds

-

Sample Preparation: Grape seeds are dried and ground into a fine powder.

-

Extraction: The powdered seeds are extracted with a solvent mixture, typically acetone/water (70:30, v/v) or ethanol/water, at room temperature with agitation for several hours. The process is often repeated to ensure exhaustive extraction.

-

Solvent Removal: The combined extracts are filtered, and the organic solvent is removed under reduced pressure using a rotary evaporator.

-

Defatting: The resulting aqueous extract is washed with a non-polar solvent like hexane to remove lipids.

-

Liquid-Liquid Partitioning: The aqueous phase is then extracted with ethyl acetate to partition the oligomeric procyanidins into the organic phase.

-

Drying and Concentration: The ethyl acetate fraction is dried over anhydrous sodium sulfate and concentrated to dryness to yield a crude procyanidin extract.

Protocol 2: Isolation of Procyanidin B4 using Preparative HPLC

-

Column: A preparative reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A linear gradient is applied, starting with a low percentage of Solvent B and gradually increasing to elute compounds of increasing hydrophobicity. The exact gradient profile needs to be optimized based on the specific column and sample.

-

Detection: UV detection at 280 nm is used to monitor the elution of procyanidins.

-

Fraction Collection: Fractions corresponding to the elution time of procyanidin B4 (as determined by analytical HPLC and/or mass spectrometry) are collected.

-

Purity Assessment: The purity of the isolated procyanidin B4 is confirmed using analytical HPLC, mass spectrometry, and NMR spectroscopy.

Data Presentation

The following tables summarize key quantitative data related to procyanidin B4.

Table 1: Physicochemical Properties of Procyanidin B4

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₆O₁₂ | |

| Molar Mass | 578.52 g/mol | |

| CAS Number | 29106-51-2 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water |

Table 2: Yields of Procyanidins from Various Sources (Illustrative)

| Plant Source | Extraction Method | Procyanidin Yield (mg/g dry weight) | Purity of Procyanidin B4 Fraction | Reference |

| Grape Seeds | Acetone/Water Extraction & HPLC | 13.6 (total procyanidins) | >90% | |

| Grape Skins | Acetone/Water Extraction & HPLC | 4.1 (total procyanidins) | >90% | |

| Litchi Pericarp | Ethanol Extraction & Column Chromatography | Varies by cultivar | Not specified | |

| Cocoa | Methanol/Water Extraction & HPLC | Varies | High purity achievable |

Mandatory Visualizations

Chemical Structure of Procyanidin B4

Caption: Chemical structure of Procyanidin B4.

Generalized Experimental Workflow for Procyanidin B4 Isolation

Caption: Generalized workflow for the isolation and purification of procyanidin B4.

Conclusion

The discovery and isolation of procyanidin B4 have been a journey of scientific advancement, from the initial recognition of proanthocyanidins to the development of highly specific analytical and preparative techniques. The methodologies outlined in this guide represent the culmination of decades of research and provide a solid foundation for the continued exploration of this promising bioactive compound. For researchers and drug development professionals, a thorough understanding of these historical and technical aspects is crucial for the efficient and effective utilization of procyanidin B4 in future studies and applications.

References

- 1. Never Heard of OPCs? | Taste For Life [tasteforlife.com]

- 2. Procyanidin B4 - Wikipedia [en.wikipedia.org]

- 3. Procyanidin B4 | C30H26O12 | CID 147299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proanthocyanidin [bionity.com]

Procyanidin B4: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B4, a B-type proanthocyanidin dimer consisting of a catechin-(4α→8)-epicatechin linkage, is a naturally occurring flavonoid found in various plant sources, including grapes, litchi, and beer.[1] This polyphenolic compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of Procyanidin B4, with a focus on its underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Biological Activities of Procyanidin B4

Procyanidin B4 exerts a range of beneficial effects on human health, primarily attributed to its potent antioxidant and cell-signaling modulatory activities.

Antioxidant Activity

Procyanidin B4 is a powerful antioxidant capable of scavenging free radicals and reducing oxidative stress, a key contributor to numerous chronic diseases.[2] Its antioxidant capacity has been quantified in various in vitro assays.

Quantitative Data on Antioxidant Activity

| Assay | Target Radical/Species | IC50 Value (Procyanidin B4) | Source |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | DPPH radical | 12.15 µM | [3][4] |

| NBT (Nitroblue Tetrazolium) | Superoxide anion | 8.67 µM | [4] |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Reagents: DPPH solution (0.1 mM in methanol), Methanol, Test sample (Procyanidin B4), Positive control (e.g., Ascorbic acid).

-

Procedure:

-

Prepare serial dilutions of Procyanidin B4 and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add an equal volume of the DPPH working solution to each well. A blank containing only methanol and the DPPH solution is also prepared.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

-

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay assesses the ability of an antioxidant to scavenge superoxide radicals, which reduce the yellow NBT to a blue formazan product.

-

Reagents: NBT solution, a system for generating superoxide radicals (e.g., phenazine methosulfate and NADH), Test sample (Procyanidin B4), Buffer solution (e.g., Tris-HCl).

-

Procedure:

-

Prepare different concentrations of Procyanidin B4.

-

In a reaction mixture, combine the NBT solution, the superoxide generating system, and the test sample in a buffer.

-

Incubate the mixture at room temperature for a specific period.

-

Measure the absorbance of the formed formazan at a specific wavelength (e.g., 560 nm).

-

The scavenging activity is calculated by comparing the absorbance of the sample-treated group with a control group without the antioxidant.

-

Anti-inflammatory Activity

Procyanidin B4 demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

| Assay | Target | IC50 Value (Procyanidin B4) | Cell Line | Source |

| Nitric Oxide (NO) Production | NO | 1.44 µM | RAW 264.7 |

Procyanidin B4 also exhibits a dose-dependent inhibition of COX-2, IL-1β, and iNOS gene expression.

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Line: RAW 264.7 murine macrophages.

-

Reagents: DMEM medium, Fetal Bovine Serum (FBS), LPS, Procyanidin B4, Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of Procyanidin B4 for 2-3 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 20-24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess Reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

Western Blot Analysis for iNOS, COX-2, and Pro-inflammatory Cytokines

This technique is used to quantify the protein expression levels of key inflammatory mediators.

-

Procedure:

-

Following treatment of cells (e.g., RAW 264.7) with LPS and Procyanidin B4, lyse the cells to extract total protein.

-

Determine the protein concentration of each sample.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, or other target proteins.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Neuroprotective Effects

Procyanidin B4, as part of the broader class of procyanidins, has shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.

Experimental Protocol

Neuroprotection Assay in PC12 Cells

This in vitro model uses the rat pheochromocytoma cell line PC12 to assess the protective effects of compounds against oxidative stress induced by hydrogen peroxide (H₂O₂).

-

Cell Line: PC12 cells.

-

Reagents: RPMI-1640 medium, Horse Serum, Fetal Bovine Serum, H₂O₂, Procyanidin B4, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Procedure:

-

Culture PC12 cells in appropriate medium.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of Procyanidin B4 for 24 hours.

-

Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) and incubate for another 24 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage relative to untreated control cells.

-

Anticancer Properties

Procyanidins, including dimers like Procyanidin B4, have been investigated for their potential to inhibit the growth and proliferation of various cancer cells.

Experimental Protocols

Cancer Cell Proliferation Assay (MTT or CCK-8)

This assay determines the effect of a compound on the proliferation of cancer cells.

-

Cell Lines: Various cancer cell lines (e.g., breast, colon, lung cancer).

-

Reagents: Appropriate cell culture medium, Procyanidin B4, MTT or Cell Counting Kit-8 (CCK-8) reagents.

-

Procedure:

-

Seed cancer cells in a 96-well plate.

-

Treat the cells with a range of concentrations of Procyanidin B4 for a specified time (e.g., 24, 48, 72 hours).

-

Add MTT or CCK-8 reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cancer cells with Procyanidin B4.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Signaling Pathways Modulated by Procyanidin B4

The biological activities of Procyanidin B4 are mediated through its interaction with several key intracellular signaling pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Procyanidins have been shown to up-regulate this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Procyanidins, including Procyanidin B4, have been shown to inhibit the activation of this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and cell proliferation. Procyanidins can modulate this pathway.

Conclusion

Procyanidin B4 is a promising bioactive compound with a well-documented portfolio of antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. Its ability to modulate key signaling pathways, including Nrf2/ARE, NF-κB, and MAPK, underscores its therapeutic potential for a variety of chronic and degenerative diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the health benefits of Procyanidin B4. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety in human populations.

References

- 1. ijbs.com [ijbs.com]

- 2. researchgate.net [researchgate.net]

- 3. Co-Adjuvant Therapy Efficacy of Catechin and Procyanidin B2 with Docetaxel on Hormone-Related Cancers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin B4: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Procyanidin B4, a B-type procyanidin dimer consisting of (+)-catechin and (-)-epicatechin units linked by a C4α→C8 bond, is a naturally occurring flavonoid with potent antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying these effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Understanding these core mechanisms is crucial for its potential development as a therapeutic agent in managing chronic diseases associated with oxidative stress and inflammation.

Antioxidant Mechanisms of Procyanidin B4

Procyanidin B4 exerts its antioxidant effects through two primary strategies: direct scavenging of reactive oxygen species (ROS) and upregulation of the endogenous antioxidant defense system via the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Direct Radical Scavenging Activity

Procyanidin B4 demonstrates significant efficacy in neutralizing free radicals directly. Its polyphenolic structure, rich in hydroxyl groups, enables it to donate hydrogen atoms to stabilize reactive oxygen species, thereby terminating radical chain reactions. Quantitative analysis has established its potent scavenging capabilities against various radicals.[4]

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, Procyanidin B4 activates the Nrf2/Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress.[5] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of genes encoding for phase II detoxification and antioxidant enzymes. Procyanidin B4 treatment has been shown to increase the expression of Nrf2 and its downstream targets, including NAD(P)H: quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). This leads to an enhanced cellular capacity to neutralize ROS and protect against oxidative damage. Studies suggest that procyanidins may activate this pathway by increasing Nrf2 protein stability through the inhibition of its Keap1-dependent ubiquitinated degradation.

Quantitative Antioxidant Data

The antioxidant capacity of Procyanidin B4 has been quantified in various in vitro and cellular models. The following table summarizes key findings.

| Assay Type | Model System | Parameter | Result | Reference |

| Radical Scavenging | Chemical Assay | DPPH Scavenging IC50 | 12.15 µM | |

| Chemical Assay | Superoxide Radical (NBT) Scavenging IC50 | 8.67 µM | ||

| Cellular Antioxidant Activity | PC12 Cells & Zebrafish (PD Model) | Oxidative Stress Markers | Decreased ROS and MDA content | |

| PC12 Cells & Zebrafish (PD Model) | Antioxidant Enzyme Activity | Increased GSH-Px, CAT, and SOD activity | ||

| H₂O₂-treated PC12 Cells | Upstream Signaling | Upregulated Nrf2, NQO1, and HO-1 expression |

Table 1: Summary of quantitative data on the antioxidant activity of Procyanidin B4. IC50 represents the half-maximal inhibitory concentration. ROS: Reactive Oxygen Species; MDA: Malondialdehyde; GSH-Px: Glutathione Peroxidase; CAT: Catalase; SOD: Superoxide Dismutase.

Visualization: Nrf2/ARE Signaling Pathway

The following diagram illustrates the activation of the Nrf2/ARE pathway by Procyanidin B4.

Caption: Procyanidin B4 promotes Nrf2 nuclear translocation and antioxidant gene expression.

Anti-inflammatory Mechanisms of Procyanidin B4

Procyanidin B4 mitigates inflammation by inhibiting the production of key inflammatory mediators and modulating critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Pro-inflammatory Mediators

Procyanidin B4 has been shown to suppress the expression and activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This leads to a significant reduction in the production of nitric oxide (NO) and prostaglandins (e.g., PGE2), respectively. Furthermore, it downregulates the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are pivotal in amplifying the inflammatory response.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Procyanidin B4 are largely attributed to its ability to interfere with upstream signaling pathways.

-

NF-κB Pathway: In resting cells, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Procyanidins, including B4, inhibit this pathway by preventing the phosphorylation and degradation of IκB, thereby blocking the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, regulates a wide array of cellular processes, including inflammation. Procyanidins have been demonstrated to inhibit the phosphorylation of these kinases, which are upstream activators of transcription factors like AP-1 and NF-κB. By suppressing MAPK activation, Procyanidin B4 effectively dampens the downstream inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of Procyanidin B4 is highlighted by its low-micromolar inhibitory concentrations.

| Assay Type | Model System | Parameter | Result | Reference |

| Enzyme Inhibition | LPS-induced RAW 264.7 Cells | Nitric Oxide (NO) Production IC50 | 1.44 µM | |

| Gene Expression | LPS-induced RAW 264.7 Cells | Gene Downregulation | Inhibited expression of COX-2, iNOS, and IL-1β | |

| Signaling Pathway | PMA-induced Jurkat T Cells | IKKβ Phosphorylation (Dimeric Procyanidins) | 47% inhibition at 17.2 µM | |

| Signaling Pathway | LPS-stimulated RAW 264.7 Cells | NF-κB (p65) Translocation | ~40% inhibition (Procyanidin Extract) |

Table 2: Summary of quantitative data on the anti-inflammatory activity of Procyanidin B4 and related dimeric procyanidins. IC50 represents the half-maximal inhibitory concentration.

Visualizations: Inflammatory Signaling Pathways

The following diagrams illustrate the inhibitory effects of Procyanidin B4 on the NF-κB and MAPK signaling pathways.

Caption: Procyanidin B4 inhibits the NF-κB pathway by preventing IκB degradation.

Caption: Procyanidin B4 suppresses inflammation by inhibiting MAPK phosphorylation.

Key Experimental Protocols

This section outlines the methodologies for the key assays cited in this guide.

In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of Procyanidin B4 in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to an absorbance of ~1.0 at 517 nm.

-

In a 96-well plate, add serial dilutions of the Procyanidin B4 stock solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity relative to a control (solvent + DPPH). The IC50 value is determined from the dose-response curve.

-

-

Cellular ROS Detection using DCFH-DA:

-

Culture cells (e.g., RAW 264.7 macrophages) in a suitable plate (e.g., 96-well black plate).

-

Pre-treat cells with various concentrations of Procyanidin B4 for 1-2 hours.

-

Wash the cells and load them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

-

Induce oxidative stress by adding an agent like H₂O₂ or LPS for a specified time.

-

Measure the fluorescence of the oxidized product, DCF, using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

In Vitro Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Procyanidin B4 for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 20-24 hours to induce iNOS expression and NO production.

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite (a stable metabolite of NO) is determined using a sodium nitrite standard curve.

-

-

Western Blot for Signaling Proteins (e.g., p-NF-κB p65):

-

Culture cells (e.g., RAW 264.7) and pre-treat with Procyanidin B4.

-

Stimulate with LPS for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific for the target protein (e.g., anti-phospho-p65).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).

-

-

Quantitative Real-Time PCR (qPCR) for Gene Expression:

-

Treat cells as described for the NO assay (typically for a shorter duration, e.g., 4-6 hours for optimal mRNA expression).

-

Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, gene-specific primers (e.g., for Nos2, Ptgs2, Il1b), and a fluorescent dye (e.g., SYBR Green).

-

Analyze the results using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., Actb or Gapdh).

-

References

- 1. Structure elucidation and antioxidant activity of the radical-induced oxidation products obtained from procyanidins B1 to B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Bioactivity of Procyanidin B4

Procyanidin B4, a B-type proanthocyanidin dimer composed of two (-)-epicatechin units linked by a C4→C8 bond, is a naturally occurring polyphenol found in various plant sources, including grapes, apples, and cocoa.[1] Extensive in vitro research has highlighted its significant bioactive properties, positioning it as a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the in vitro studies on Procyanidin B4, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development.

Antioxidant Activity

Procyanidin B4 demonstrates potent antioxidant effects by directly scavenging free radicals and activating endogenous antioxidant pathways.

Quantitative Data on Antioxidant Activity

| Assay Type | Target Radical/Species | Cell Line/System | IC50 Value | Reference |

| DPPH Scavenging | DPPH Radical | Cell-free | 12.15 µM | [2] |

| NBT Assay | Superoxide Anion | Cell-free | 8.67 µM | [2] |

| ABTS Scavenging | ABTS Radical | Cell-free | 3.21-4.61 µM | [3] |

| Aβ Aggregation Inhibition | Amyloid-beta | Cell-free | 32.64 µM | [3] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay spectrophotometrically measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A solution of DPPH in methanol is mixed with varying concentrations of Procyanidin B4. The reduction of DPPH is monitored by the decrease in absorbance at approximately 517 nm. The IC50 value, representing the concentration of Procyanidin B4 required to scavenge 50% of the DPPH radicals, is then calculated.

Nitro Blue Tetrazolium (NBT) Assay: This assay assesses the scavenging of superoxide radicals. In a cell-free system, superoxide radicals are generated (e.g., by the PMS-NADH system), which then reduce NBT to formazan, a colored product. The presence of Procyanidin B4 inhibits this reduction by scavenging the superoxide radicals. The absorbance of formazan is measured (typically around 560 nm), and the IC50 value is determined.

Anti-inflammatory Activity

Procyanidin B4 exhibits significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. In vitro studies have primarily utilized lipopolysaccharide (LPS)-stimulated macrophage models to investigate these effects.

Quantitative Data on Anti-inflammatory Effects in RAW 264.7 Macrophages

| Parameter Measured | Stimulant | Procyanidin B4 Concentration(s) | Observed Effect | Reference |

| Nitric Oxide (NO) Production | LPS | 1-100 µM (IC50: 1.44 µM) | Significant dose-dependent inhibition | |

| COX-2 Gene Expression | LPS | Not specified | Dose-dependent inhibition | |

| IL-1β Gene Expression | LPS | Not specified | Dose-dependent inhibition | |

| iNOS Gene Expression | LPS | Not specified | Dose-dependent inhibition |

Experimental Protocols

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. For experiments, cells are typically pre-treated with various concentrations of Procyanidin B4 for 2-3 hours before being stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 20-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is read at 540 nm. A standard curve using sodium nitrite is generated to quantify the NO concentration.

Gene Expression Analysis (RT-qPCR): Following cell treatment and lysis, total RNA is extracted. cDNA is synthesized via reverse transcription. Quantitative real-time PCR (RT-qPCR) is then performed using specific primers for target genes like COX-2, IL-1β, and iNOS, with a housekeeping gene (e.g., GAPDH) used for normalization. The relative gene expression is calculated using the ΔΔCt method.

Signaling Pathway: NF-κB and MAPK Inhibition

Procyanidins, including B-type dimers, have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, Procyanidin B4 can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This prevents the transcription of pro-inflammatory genes. Similarly, Procyanidins can suppress the phosphorylation of key MAPK proteins like p38, JNK, and ERK.

Caption: Procyanidin B4 inhibits LPS-induced inflammation.

Neuroprotective Effects

Procyanidin B4 has demonstrated neuroprotective capabilities in in vitro models of oxidative stress-induced neuronal cell damage. The primary mechanism involves the activation of the Nrf2/ARE antioxidant pathway.

Quantitative Data on Neuroprotective Effects

| Cell Line | Stressor | Procyanidin B4 Concentration | Observed Effect | Reference |

| PC12 | H₂O₂ (200 µM) | 5 µM | Increased cell survival | |

| PC12 | H₂O₂ | 5 µM | Upregulation of Nrf2/ARE pathway | |

| PC12 | MPP⁺ (1.5 mM) | 5 µM | Significantly improved cell viability | |

| PC12 | MPP⁺ | 5 µM | Decreased ROS and MDA content | |

| PC12 | MPP⁺ | 5 µM | Increased activity of GSH-Px, CAT, and SOD | |

| PC12 | MPP⁺ | 5 µM | Upregulated expression of Nrf2, NQO1, and HO-1 |

Experimental Protocols

Cell Culture and Induced-Stress Model: Rat pheochromocytoma (PC12) cells are a common model for neuronal studies. Cells are cultured in a suitable medium, such as RPMI-1640. To induce oxidative stress, cells are pre-treated with Procyanidin B4 (e.g., 5 µM) for 24 hours, followed by exposure to a stressor like hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP⁺) for another 24 hours.

Cell Viability Assay (MTT or CCK-8): Cell viability is assessed using colorimetric assays like MTT or CCK-8. After treatment, the respective reagent is added to the wells and incubated. The absorbance is then measured at the appropriate wavelength (e.g., 450 nm for CCK-8), which correlates with the number of viable cells.

Western Blot Analysis for Nrf2 Pathway Proteins: To confirm the activation of the Nrf2 pathway, protein levels are analyzed. Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized and quantified.

Signaling Pathway: Nrf2/ARE Activation

Caption: Procyanidin B4 promotes neuronal survival.

Anticancer Potential

Procyanidin B4 has been investigated for its antiproliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism identified is the modulation of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Quantitative Data on Anticancer Effects

| Cell Line(s) | Procyanidin B4 Concentration(s) | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Epithelial ovarian cancer (QAW42, OVCAR3) | Not specified | Cytotoxic; induced apoptosis | | | Bladder cancer (BIU87) | Not specified | G1 arrest; inhibited cyclin D1, CDK4 expression | | | Human colorectal cancer (Caco-2) | 2.5-50 µM | Concentration- and time-dependent decrease in viability | | | Caco-2 | Not specified | Induced apoptosis (caspase 3/9 activation) | | | Caco-2 | Not specified | G2/M phase arrest | | | Caco-2 | Not specified | Inhibition of PI3K/Akt signaling pathway | |

Experimental Protocols

Cell Viability and Proliferation Assays: Human cancer cell lines (e.g., colorectal, ovarian) are treated with a range of Procyanidin B4 concentrations for different time points (e.g., 24, 48, 72 hours). Cell viability is then measured using assays like MTT or CCK-8 to determine the dose- and time-dependent effects.

Cell Cycle Analysis: Cells are treated with Procyanidin B4, harvested, fixed (e.g., in ethanol), and stained with a DNA-binding dye like propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assays: Apoptosis can be detected by several methods. Annexin V/PI staining followed by flow cytometry can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Western blot analysis can be used to measure the levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, caspase-9), Bax, and Bcl-2.

Signaling Pathway: PI3K/Akt Inhibition

Procyanidins can inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. By inhibiting the phosphorylation (activation) of Akt, Procyanidin B4 can prevent the downstream phosphorylation and inactivation of pro-apoptotic proteins like Bad and promote cell cycle arrest and apoptosis.

Caption: Procyanidin B4 induces apoptosis in cancer cells.

Conclusion

The in vitro evidence strongly supports the multifaceted bioactivity of Procyanidin B4. Its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties are mediated through the modulation of key cellular signaling pathways, including Nrf2/ARE, NF-κB, MAPK, and PI3K/Akt. The quantitative data and detailed protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Procyanidin B4. Future research should focus on translating these promising in vitro findings into preclinical and clinical settings to validate its efficacy and safety for various health applications.

References

Procyanidin B4: A Deep Dive into Its Mechanisms of Action in Cellular Models